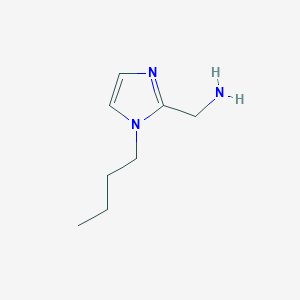

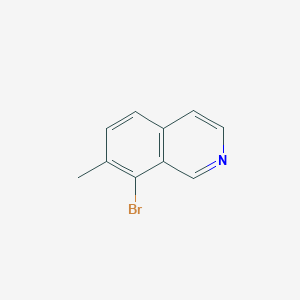

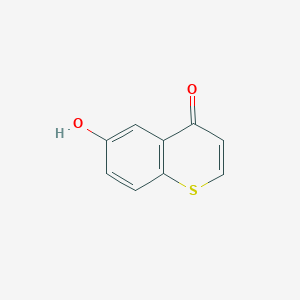

![molecular formula C20H24N4O B2503972 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide CAS No. 1394801-36-5](/img/structure/B2503972.png)

2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Techniques

Researchers have developed efficient synthesis methods for creating functionalized imidazo[1,2-a]pyridines and novel tetracyclic derivatives through nucleophilic aromatic substitution. This process benefits from the use of non-nucleophilic solvents like tert-butanol to increase yields by reducing competing intermolecular reactions observed with other solvents. This technique showcases the compound's role in facilitating the synthesis of complex structures with potential applications in medicinal chemistry and material science (Changunda et al., 2020).

Copper-Mediated Aerobic Oxidative Synthesis

A method has been developed for the synthesis of 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling. This process demonstrates the compound's utility in creating brominated derivatives, which are crucial intermediates in pharmaceutical synthesis and organic electronics. The procedure is noted for its mild conditions and functional group tolerance, indicating its versatility in synthetic chemistry (Zhou et al., 2016).

Enhancing Cellular Uptake of DNA-binding Compounds

Modifications to pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their ability to bind specific DNA sequences, have shown that simple structural changes can significantly enhance their cellular uptake and biological activity. This research illustrates the compound's role in the development of more efficient gene modulation tools, which could be pivotal in therapeutic applications and biological research (Meier et al., 2012).

Novel Antiviral Agents

The exploration of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has led to the discovery of potential antiviral agents against human rhinovirus. This work highlights the compound's contribution to developing new therapeutic options for treating viral infections, emphasizing the importance of structural modifications to enhance antiviral activity (Hamdouchi et al., 1999).

Antimicrobial and Antifungal Applications

The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, including 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide, has been reported with subsequent evaluation of their antimicrobial activity. This research underlines the compound's potential in contributing to the development of new antimicrobial and antifungal agents, addressing the increasing need for novel treatments due to resistance to existing drugs (Babariya & Naliapara, 2017).

Properties

IUPAC Name |

2-cyano-N-cyclohexyl-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14(2)19-23-17(18-10-6-7-11-24(18)19)12-15(13-21)20(25)22-16-8-4-3-5-9-16/h6-7,10-12,14,16H,3-5,8-9H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYMFVOUYWBLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C2N1C=CC=C2)C=C(C#N)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

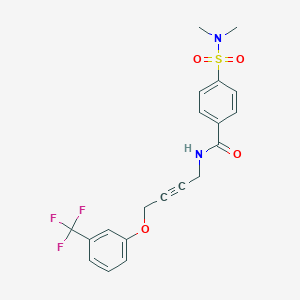

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)

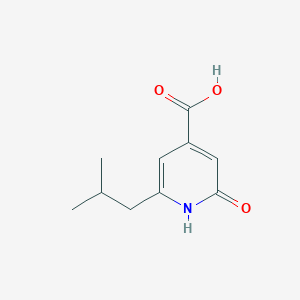

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

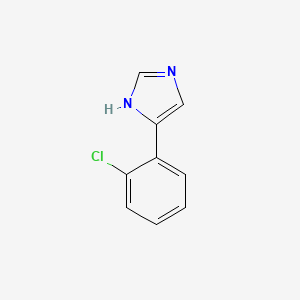

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)